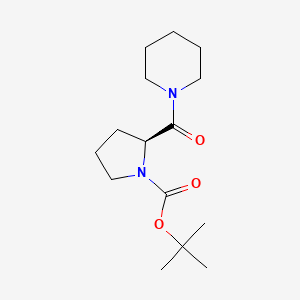
(S)-tert-Butyl 2-(piperidine-1-carbonyl)pyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-tert-Butyl 2-(piperidine-1-carbonyl)pyrrolidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring and a pyrrolidine ring, both of which are important structural motifs in medicinal chemistry. The compound is often used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 2-(piperidine-1-carbonyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of amino alcohols.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is often synthesized via the cyclization of amino acids or through the reduction of pyrrole derivatives.
Coupling Reaction: The final step involves the coupling of the piperidine and pyrrolidine rings. This is typically achieved through a condensation reaction using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing the yield and purity of the final product.
化学反应分析
Types of Reactions
(S)-tert-Butyl 2-(piperidine-1-carbonyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as alkyl halides or acyl chlorides to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
(S)-tert-Butyl 2-(piperidine-1-carbonyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a precursor for the development of drugs targeting various diseases, including cancer and neurological disorders.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of (S)-tert-Butyl 2-(piperidine-1-carbonyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
相似化合物的比较
Similar Compounds
Piperidine: A simpler analog with a single piperidine ring.
Pyrrolidine: A compound with a single pyrrolidine ring.
Piperine: A naturally occurring alkaloid with a piperidine ring.
Uniqueness
(S)-tert-Butyl 2-(piperidine-1-carbonyl)pyrrolidine-1-carboxylate is unique due to its dual ring structure, which imparts specific chemical and biological properties. This dual ring system allows for greater versatility in chemical reactions and a broader range of biological activities compared to simpler analogs.
属性
分子式 |
C15H26N2O3 |
|---|---|
分子量 |
282.38 g/mol |
IUPAC 名称 |
tert-butyl (2S)-2-(piperidine-1-carbonyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H26N2O3/c1-15(2,3)20-14(19)17-11-7-8-12(17)13(18)16-9-5-4-6-10-16/h12H,4-11H2,1-3H3/t12-/m0/s1 |
InChI 键 |
CCBPEPALZKRGFD-LBPRGKRZSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)N2CCCCC2 |
规范 SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)N2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


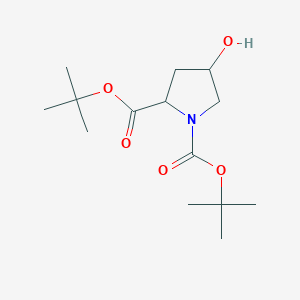
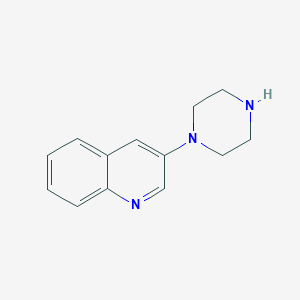
![(6S)-1,1-dibromo-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B8775530.png)
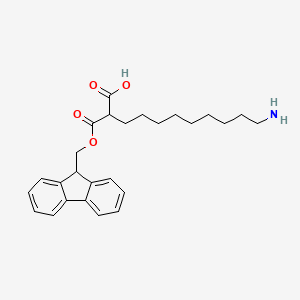
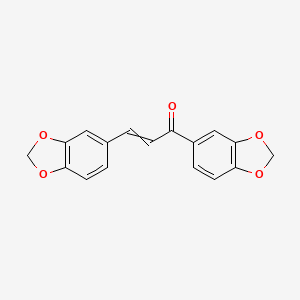
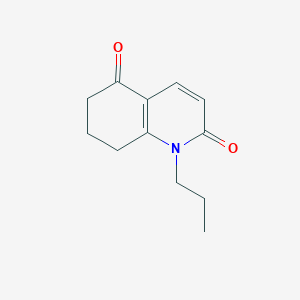
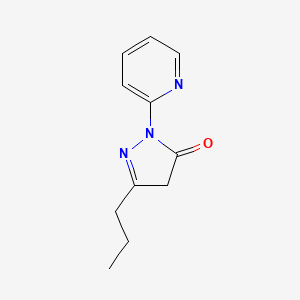
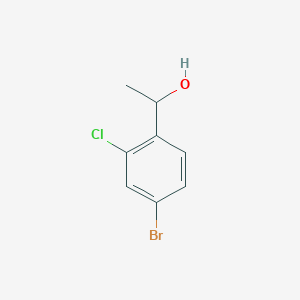
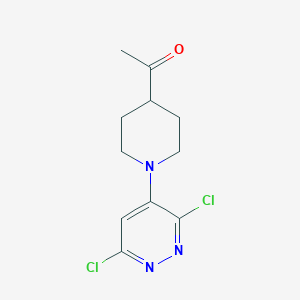
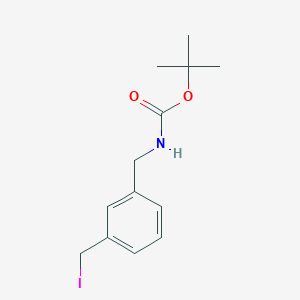
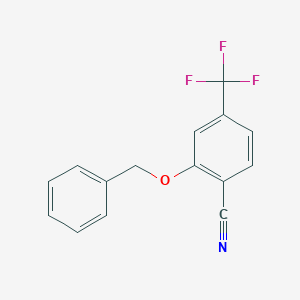
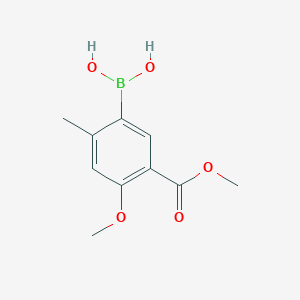
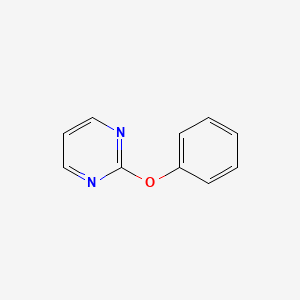
![[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-acetic acid tert-butyl ester](/img/structure/B8775618.png)
